Nor NOHA vs. NOHA: 40-Fold Superior Potency in Murine Macrophage Arginase Assay
Nor NOHA monoacetate exhibits a 40-fold higher potency for inhibiting arginase activity compared to its immediate precursor analog, Nω-hydroxy-L-arginine (NOHA). In unstimulated murine macrophages, nor NOHA demonstrated an IC50 of 12 ± 5 μM, whereas NOHA required an IC50 of 400 ± 50 μM under identical experimental conditions [1]. This substantial potency differential is critical for achieving complete arginase inhibition at concentrations that avoid off-target cellular effects.
| Evidence Dimension | Arginase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 ± 5 μM |
| Comparator Or Baseline | NOHA (Nω-hydroxy-L-arginine): IC50 = 400 ± 50 μM |
| Quantified Difference | 40-fold higher potency for nor NOHA (12 vs 400 μM) |
| Conditions | Arginase activity in unstimulated murine macrophages |
Why This Matters
This potency advantage enables effective arginase inhibition at lower compound concentrations, minimizing potential cytotoxicity and off-target effects in cell-based assays.
- [1] Tenu, J.-P., Lepoivre, M., Moali, C., Brollo, M., Mansuy, D., & Boucher, J.-L. (1999). Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide, 3(6), 427–438. View Source
